molecular formula C14H15FN2 B1672676 Fipamezole CAS No. 150586-58-6

Fipamezole

Cat. No. B1672676
M. Wt: 230.28 g/mol
InChI Key: KXSUAWAUCNFBQJ-UHFFFAOYSA-N
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Description

Fipamezole is a small molecule that is currently under investigation for use in the treatment of Parkinson’s disease and other neurological disorders . It has a chemical formula of C14H15FN2 and an average weight of 230.286 . The IUPAC name for Fipamezole is 4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole .

Scientific Research Applications

Parkinson's Disease and Dyskinesia

Fipamezole, a selective α2-adrenergic receptor antagonist, has been explored for its potential in treating dyskinesia in Parkinson’s disease. Clinical trials have shown that fipamezole can reduce levodopa-induced dyskinesias (LID) in patients with Parkinson's disease. In a study by (LeWitt et al., 2012), a subgroup analysis indicated that fipamezole at a 90 mg dosage reduced LID without exacerbating parkinsonism. Additionally, (Savola et al., 2003) and (Johnston et al., 2010) reported that fipamezole showed efficacy in reducing LID in primate models of Parkinson's disease.

Non-dopaminergic Approaches

Further research into fipamezole has highlighted its role as a non-dopaminergic approach to Parkinson's disease treatment. The drug acts by increasing noradrenaline release in specific brain areas, offering a novel mechanism of action distinct from traditional dopaminergic therapies. This aspect was discussed in a review on the licensing of fipamezole by Biovail Laboratories, emphasizing its potential as a first-in-class compound (BioBusiness Briefs, 2009).

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, like Fipamezole, is an active and attractive topic of medicinal chemistry . The research and development of these drugs have infinite potentiality .

properties

IUPAC Name

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSUAWAUCNFBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869997
Record name Fipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fipamezole

CAS RN

150586-58-6
Record name Fipamezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150586586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fipamezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIPAMEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5RCK09KHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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